molecular formula C9H6ClNS B1391961 2-Chloro-5-(3-thienyl)pyridine CAS No. 873948-15-3

2-Chloro-5-(3-thienyl)pyridine

Cat. No. B1391961
CAS RN: 873948-15-3
M. Wt: 195.67 g/mol
InChI Key: AOZCXDZJFSHRGH-UHFFFAOYSA-N
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Description

“2-Chloro-5-(3-thienyl)pyridine” is a chemical compound with the molecular formula C9H6ClNS. It has a molecular weight of 195.67 .


Synthesis Analysis

The synthesis of substituted pyridines, including “2-Chloro-5-(3-thienyl)pyridine”, has been reported in several studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The InChI code for “2-Chloro-5-(3-thienyl)pyridine” is 1S/C9H6ClNS/c10-9-2-1-7 (5-11-9)8-3-4-12-6-8/h1-6H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Metal-ion Dependent Reactivity

2-Chloro-5-(3-thienyl)pyridine exhibits different reactivities when interacting with various metal ions. For example, when reacting with palladium acetate, it forms a μ-acetato-bridged dimeric cyclometallated complex, indicating a Pd-C bond formation at the 3′ position of the thienyl ring. This suggests its potential use in creating complex organometallic structures (Constable & Sousa, 1992).

Luminescent Platinum Complexes

The compound is used in synthesizing luminescent platinum complexes. These complexes, derived from substituted thienylpyridines, demonstrate intriguing photoluminescence properties, which could be valuable in the development of new materials for electronic and photonic applications (Kozhevnikov et al., 2009).

Organogold(III) Complexes

In the field of gold chemistry, 2-Chloro-5-(3-thienyl)pyridine has been used to create various organogold(III) complexes. These complexes have potential applications in catalysis and materials science (Fuchita et al., 1999).

Antimicrobial Activities

Some derivatives of 2-Chloro-5-(3-thienyl)pyridine have been studied for their antimicrobial activities. These studies could lead to the development of new antimicrobial agents with potential applications in medicine and public health (Bakhite et al., 2002).

Coordination Chemistry

The compound is significant in coordination chemistry, particularly in forming ambidentate ligands with transition metals like platinum and palladium. This opens up possibilities for its use in the synthesis of complex molecular structures which can have various applications, including catalysis and materials science (Constable et al., 1992).

Electrochromic Properties

2-Chloro-5-(3-thienyl)pyridine derivatives have been studied for their electrochromic properties. These properties are significant for the development of smart materials and devices, such as smart windows and electronic displays (Hwang et al., 2010).

Future Directions

The future directions for “2-Chloro-5-(3-thienyl)pyridine” and similar compounds involve further exploration of their synthesis and applications. There is a need for a single robust method allowing the selective introduction of multiple functional groups . Additionally, the introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs .

properties

IUPAC Name

2-chloro-5-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZCXDZJFSHRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CSC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305835
Record name 2-Chloro-5-(3-thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-thienyl)pyridine

CAS RN

873948-15-3
Record name 2-Chloro-5-(3-thienyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873948-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(3-thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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